N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of an acetylamino group, a bromine atom, and a tetrazole ring attached to a benzamide structure. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form N-(4-acetylamino)phenyl.
Bromination: The acetylated product is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the desired position.
Tetrazole Formation: The brominated intermediate undergoes a cyclization reaction with sodium azide and triethyl orthoformate in an acidic medium to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-[4-(acetylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the acetylamino group, bromine atom, and tetrazole ring makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide, with the CAS number 1010875-50-9, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrN6O2, with a molecular weight of 401.22 g/mol. The compound features a bromo substituent, an acetylamino group, and a tetrazole moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃BrN₆O₂ |
Molecular Weight | 401.22 g/mol |
CAS Number | 1010875-50-9 |
Synthesis
The synthesis of this compound typically involves several steps, including the bromination of a suitable precursor and the introduction of the tetrazole ring. While specific synthetic routes are not extensively documented, similar compounds often utilize methods such as C-C coupling or substitution reactions involving acetamide derivatives .
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to inhibit the growth of various bacterial strains. In a study evaluating related acetamide compounds, moderate to good antimicrobial activities were reported, suggesting that this compound may possess similar properties .
Urease Inhibition
Urease inhibition is another area where this compound may show activity. Compounds with acetamide groups have been evaluated for their ability to inhibit urease, an enzyme crucial for nitrogen metabolism in many organisms. In related studies, certain acetamide derivatives demonstrated potent urease inhibition, indicating that this compound could be similarly effective .
Anticancer Potential
The potential anticancer activity of compounds with similar structures has been explored through their effects on histone deacetylases (HDACs), which are important targets in cancer therapy. Some studies suggest that tetrazole-containing compounds can inhibit HDACs, leading to decreased proliferation of cancer cells. This mechanism may also be applicable to this compound .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study synthesized various acetamide derivatives and tested their antimicrobial efficacy against standard bacterial strains. Compounds with structural similarities to this compound showed promising results, particularly against Gram-positive bacteria .
- Urease Inhibition Study : In vitro assays demonstrated that certain acetamide derivatives exhibited IC50 values significantly lower than standard inhibitors for urease activity, suggesting a competitive inhibition mechanism .
- Anticancer Activity : Research into related compounds indicated that they could induce apoptosis in cancer cell lines through HDAC inhibition. This suggests potential pathways for further exploration of this compound as an anticancer agent .
Properties
Molecular Formula |
C16H13BrN6O2 |
---|---|
Molecular Weight |
401.22 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13BrN6O2/c1-10(24)19-12-3-5-13(6-4-12)20-16(25)14-8-11(17)2-7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25) |
InChI Key |
YJEWXWHWVUXSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
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